molecular formula C10H12N2O3 B008744 2-Amino-5-(propanylamino)benzoic acid CAS No. 104986-14-3

2-Amino-5-(propanylamino)benzoic acid

Cat. No. B008744
M. Wt: 208.21 g/mol
InChI Key: BUIDWVFBLVCZOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-(propanylamino)benzoic acid, also known as PABA, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is soluble in water and has a molecular weight of 194.23 g/mol. PABA is a derivative of benzoic acid and is commonly used in the synthesis of other organic compounds.

Mechanism Of Action

2-Amino-5-(propanylamino)benzoic acid acts as a competitive inhibitor of dihydropteroate synthase, an enzyme that is involved in the synthesis of folate. By inhibiting this enzyme, 2-Amino-5-(propanylamino)benzoic acid disrupts the synthesis of folate, which is essential for the growth and replication of bacteria. This mechanism of action has led to the use of 2-Amino-5-(propanylamino)benzoic acid as an antibacterial agent.

Biochemical And Physiological Effects

2-Amino-5-(propanylamino)benzoic acid has been shown to have a range of biochemical and physiological effects, including its ability to inhibit the growth of bacteria, its antioxidant properties, and its ability to stimulate the production of melanin in the skin. 2-Amino-5-(propanylamino)benzoic acid has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory conditions such as arthritis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-5-(propanylamino)benzoic acid in lab experiments is its low cost and availability. 2-Amino-5-(propanylamino)benzoic acid is also relatively stable and can be easily synthesized in the lab. However, 2-Amino-5-(propanylamino)benzoic acid has some limitations, including its potential toxicity and its tendency to form complexes with other compounds, which can interfere with experimental results.

Future Directions

There are many potential future directions for research on 2-Amino-5-(propanylamino)benzoic acid, including its use as an antibacterial agent, its potential as an anti-inflammatory agent, and its use in the development of new sunscreen formulations. Other areas of research could include the synthesis of new 2-Amino-5-(propanylamino)benzoic acid derivatives with improved properties, the investigation of 2-Amino-5-(propanylamino)benzoic acid's antioxidant properties, and the development of new methods for the synthesis of 2-Amino-5-(propanylamino)benzoic acid.

Synthesis Methods

2-Amino-5-(propanylamino)benzoic acid can be synthesized through a variety of methods, including the reaction of 2-aminobenzoic acid with propanoyl chloride, the reaction of 2-chlorobenzoic acid with propan-2-amine, and the reaction of 2-aminobenzoic acid with propionic anhydride. The most commonly used method is the reaction of 2-aminobenzoic acid with propanoyl chloride, which yields 2-Amino-5-(propanylamino)benzoic acid and hydrogen chloride.

Scientific Research Applications

2-Amino-5-(propanylamino)benzoic acid has a wide range of scientific research applications, including its use as a precursor in the synthesis of other organic compounds, its use as a reagent in biochemical assays, and its use as a component in sunscreen formulations. 2-Amino-5-(propanylamino)benzoic acid is also used in the production of dyes, pharmaceuticals, and photographic chemicals.

properties

CAS RN

104986-14-3

Product Name

2-Amino-5-(propanylamino)benzoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

2-amino-5-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H12N2O3/c1-2-9(13)12-6-3-4-8(11)7(5-6)10(14)15/h3-5H,2,11H2,1H3,(H,12,13)(H,14,15)

InChI Key

BUIDWVFBLVCZOF-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)N)C(=O)O

synonyms

Benzoic acid, 2-amino-5-[(1-oxopropyl)amino]- (9CI)

Origin of Product

United States

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